

Comparative Spectroscopic Analysis of 4,5-Dimethylisoxazol-3-amine and a Structural Isomer

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Compound of Interest

Compound Name: 4,5-Dimethylisoxazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of **4,5-Dimethylisoxazol-3-amine** and its structural isomer, 3,5-Dimethylisoxazole, by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide provides a comparative overview of the analytical characterization of **4,5-Dimethylisoxazol-3-amine** and a structurally related isomer, 3,5-Dimethylisoxazole. While detailed experimental NMR data for **4,5-Dimethylisoxazol-3-amine** is not publicly available, this guide presents the available mass spectrometry data and expected NMR characteristics. For comparative purposes, comprehensive, experimentally-derived NMR and MS data for 3,5-Dimethylisoxazole are provided. This information is crucial for researchers in medicinal chemistry and drug development for the unambiguous identification and quality control of these isoxazole derivatives.

Spectroscopic Data Comparison

The following tables summarize the available quantitative NMR and MS data for **4,5-Dimethylisoxazol-3-amine** and 3,5-Dimethylisoxazole.

Table 1: ¹H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4,5-Dimethylisoxazol-3-amine	Data not publicly available	-	-	Protons of two methyl groups and an amine group are expected.
3,5-Dimethylisoxazole	5.82	s	1H	H-4
2.36	s	3H	C5-CH ₃	
2.23	s	3H	C3-CH ₃	

Table 2: ¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm
4,5-Dimethylisoxazol-3-amine	Data not publicly available
3,5-Dimethylisoxazole	169.1, 159.9, 102.3, 12.1, 11.3[1]

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spectrometry Peak (m/z)
4,5-Dimethylisoxazol-3-amine	C ₅ H ₈ N ₂ O	112.13	112 [M] ⁺
3,5-Dimethylisoxazole	C ₅ H ₇ NO	97.12	97 [M] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the analyte.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a clean 5 mm NMR tube.
- If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

^1H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2 seconds.

- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the analyte and obtain information about its elemental composition.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100 μM) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
- Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

ESI-MS Acquisition Parameters (Positive Ion Mode):

- Capillary Voltage: 3-4 kV.
- Nebulizing Gas Pressure: 20-30 psi.
- Drying Gas Flow Rate: 5-10 L/min.

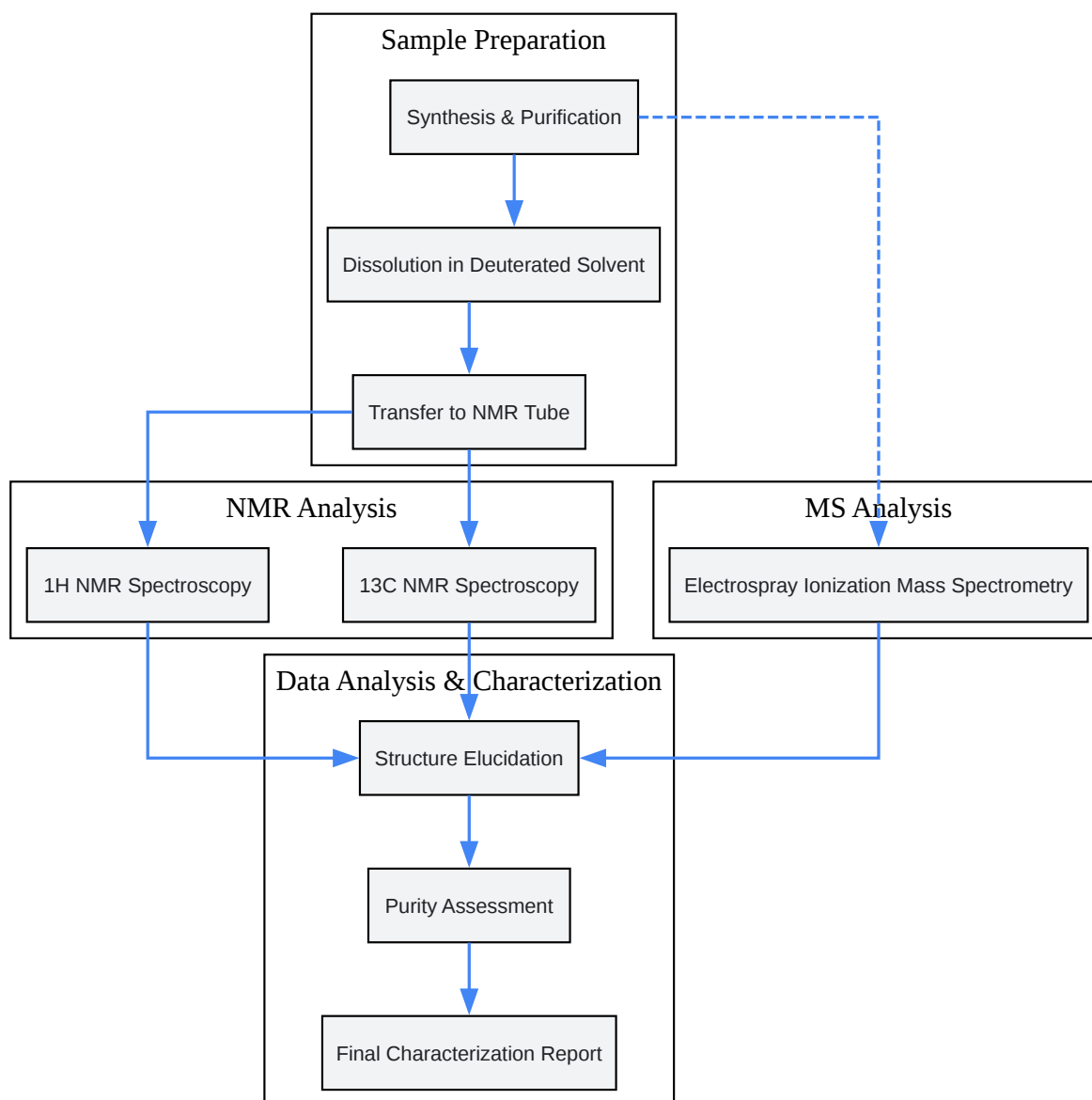
- Drying Gas Temperature: 300-350 °C.
- Mass Range: m/z 50-500.

Data Analysis:

- Analyze the resulting mass spectrum to identify the molecular ion peak ($[M+H]^+$ in positive ion mode).
- The accurate mass measurement of the molecular ion can be used to determine the elemental formula of the compound.

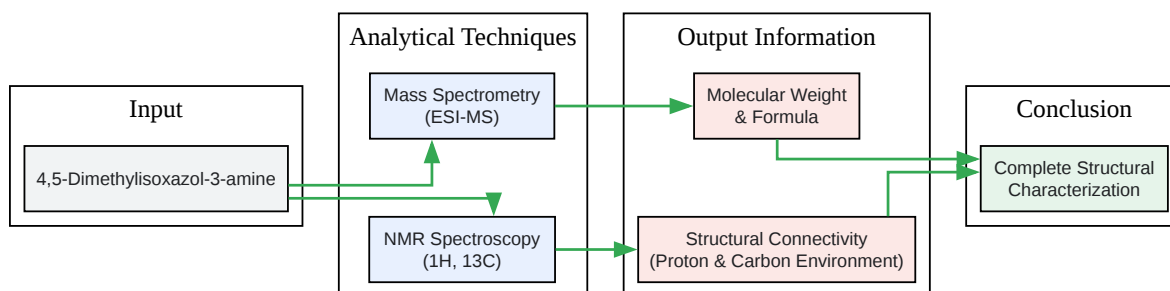
Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of a small organic molecule like **4,5-Dimethylisoxazol-3-amine**.



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Caption: Experimental workflow for the spectroscopic characterization of a small molecule.



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Caption: Logical relationship between analytical techniques and derived structural information.

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References

- 1. 3,5-Dimethylisoxazole | 300-87-8 [chemicalbook.com]
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